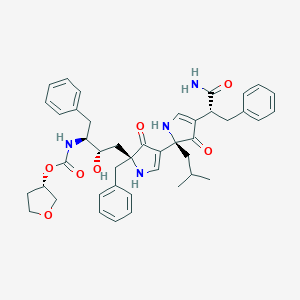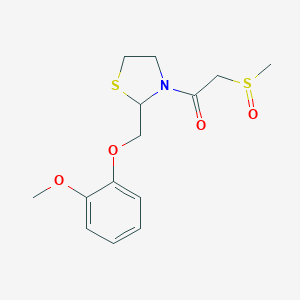
2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine, also known as MMST, is a synthetic compound that belongs to the thiazolidine family. MMST has gained significant attention in recent years due to its potential therapeutic properties. The compound has been extensively studied for its biochemical and physiological effects, and its mechanism of action is well understood.
作用机制
The mechanism of action of 2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine is well understood. It has been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which is involved in the regulation of glucose and lipid metabolism, as well as inflammation. 2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine has also been found to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine has also been found to inhibit the growth of cancer cells and induce apoptosis. In addition, 2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine has been shown to improve glucose uptake and insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes.
实验室实验的优点和局限性
One of the major advantages of 2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine is its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a promising candidate for the development of new drugs. However, there are also some limitations associated with the use of 2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine in lab experiments. One of the major limitations is the lack of in vivo studies, which are necessary to determine the safety and efficacy of the compound in animal models.
未来方向
There are several future directions for the study of 2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine. One of the major areas of research is the development of new drugs based on 2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine. 2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a promising candidate for the development of new drugs. Another area of research is the investigation of the safety and efficacy of 2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine in animal models. In addition, further studies are needed to determine the optimal dosage and administration route of 2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine for different therapeutic applications.
合成方法
2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine can be synthesized by the reaction of 2-methoxyphenol and chloromethyl methyl sulfide in the presence of a base, followed by the reaction of the resulting intermediate with thiazolidine-2-thione. The final product is obtained after purification by column chromatography.
科学研究应用
2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. 2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine has also been found to inhibit the growth of cancer cells and induce apoptosis. In addition, 2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine has been shown to improve glucose uptake and insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes.
属性
CAS 编号 |
161443-21-6 |
|---|---|
产品名称 |
2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine |
分子式 |
C14H19NO4S2 |
分子量 |
329.4 g/mol |
IUPAC 名称 |
1-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-2-methylsulfinylethanone |
InChI |
InChI=1S/C14H19NO4S2/c1-18-11-5-3-4-6-12(11)19-9-14-15(7-8-20-14)13(16)10-21(2)17/h3-6,14H,7-10H2,1-2H3 |
InChI 键 |
NZGIQBUNBPRDHK-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCC2N(CCS2)C(=O)CS(=O)C |
规范 SMILES |
COC1=CC=CC=C1OCC2N(CCS2)C(=O)CS(=O)C |
同义词 |
1-[2-[(2-methoxyphenoxy)methyl]thiazolidin-3-yl]-2-methylsulfinyl-etha none |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



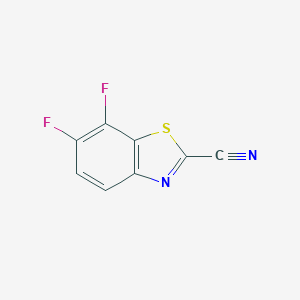




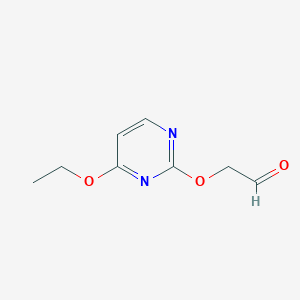
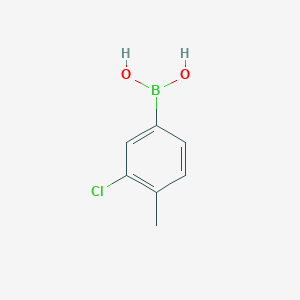
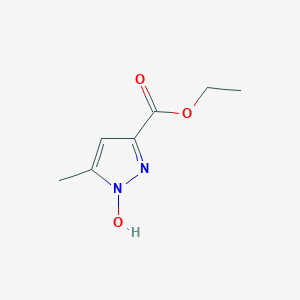
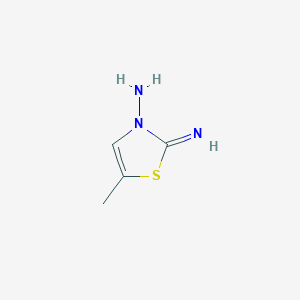

![2-Tert-butyl-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B64052.png)
![[(2S,3R,4S,5S,6R)-3,5-dihydroxy-2-[(2R,3R,4R,5R,6R)-5-hydroxy-2-(hydroxymethyl)-6-(2-tetradecylhexadecoxy)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate](/img/structure/B64054.png)

